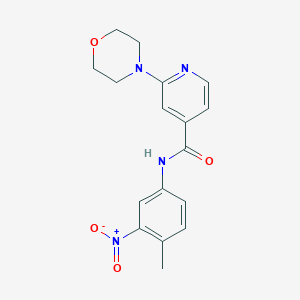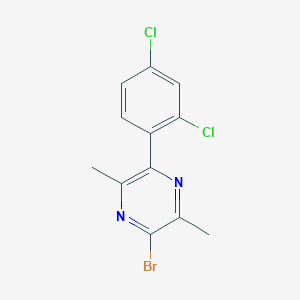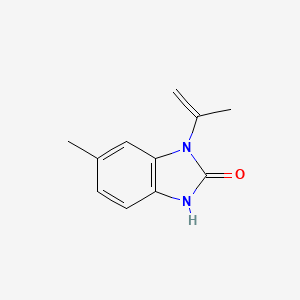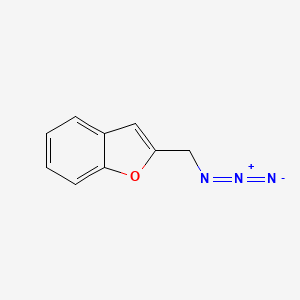
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyldiphenylsilyl group and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The tert-butyldiphenylsilyl group provides steric protection, while the tosyl group can act as a leaving group in substitution reactions. These features make the compound versatile in synthetic applications, allowing it to participate in a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((Tert-butyldimethylsilyl)oxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- **(Tert-butyldimethylsilyloxy)acetaldehyde
- **(2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is unique due to the presence of both the tert-butyldiphenylsilyl and tosyl groups, which provide distinct steric and electronic properties. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound for researchers.
Eigenschaften
Molekularformel |
C29H35NO3SSi |
|---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
tert-butyl-[[1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-2-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C29H35NO3SSi/c1-24-18-20-26(21-19-24)34(31,32)30-22-12-11-13-25(30)23-33-35(29(2,3)4,27-14-7-5-8-15-27)28-16-9-6-10-17-28/h5-12,14-21,25H,13,22-23H2,1-4H3 |
InChI-Schlüssel |
ZPRYAVTXPGTOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCC2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8298369.png)







